molecular formula C7H6N4O B2915955 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 1434128-52-5; 16251-45-9

2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one

Numéro de catalogue: B2915955
Numéro CAS: 1434128-52-5; 16251-45-9
Poids moléculaire: 162.152
Clé InChI: AUABAUOBYXWSKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one (CAS 1434128-52-5) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile scaffold for the synthesis of novel biologically active molecules . Its core structure is particularly valuable in the development of targeted cancer therapies. Research has demonstrated that derivatives of this pyridopyrimidine can be designed as potent inhibitors of kinase enzymes, effectively binding to the ATP-binding sites that are crucial for regulating cell proliferation and survival . Evaluations by organizations like the National Cancer Institute (NCI) have shown that specific 4-substituted derivatives exhibit highly selective and promising growth inhibition activity against human cancer cell lines, including renal cancer (UO-31) and breast cancer (MCF-7, MDA-MB-468) . Beyond oncology, this chemical scaffold is also explored for the development of treatments for inflammatory diseases, autoimmune disorders, and as a potential inhibitor for antimalarial targets like plasmepsin . With a molecular formula of C₇H₆N₄O and a molecular weight of 162.15 g/mol, it is a key intermediate for various synthetic transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions to diversify the C-4 position for structure-activity relationship (SAR) studies . This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H,(H3,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABAUOBYXWSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Key Findings :

  • Substituent Effects : Bulky groups (e.g., piperidinyl) enhance target engagement but reduce cellular activity due to competition with 2-oxoglutarate (2OG) in biochemical assays .
  • Synthetic Challenges : Electron-withdrawing substituents (e.g., fluorophenyl) require optimized reaction conditions (e.g., microwave irradiation) to improve yields .

Thieno[3,4-d]pyrimidin-4(3H)-one and Thione Analogs

Thieno analogs exhibit distinct photophysical and therapeutic properties:

Compound Key Feature Singlet Oxygen Quantum Yield (%) Application Reference
Thieno[3,4-d]pyrimidin-4(1H)-one Fluorescent probe N/A DNA/RNA imaging
Thieno[3,4-d]pyrimidin-4(3H)-thione Non-fluorescent, heavy-atom-free 80 Photodynamic therapy (hypoxic tumors)

Key Findings :

  • Thionation Impact : Replacement of the carbonyl oxygen with sulfur increases near-visible light absorption by 60% and enables oxygen-independent singlet oxygen generation, making it effective in hypoxic cancer cells .

Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

These derivatives are notable for their antimicrobial activity:

Compound Substituent MIC (µg/mL) Against S. aureus Synthesis Method Reference
2a–2j Varied aryl and alkyl groups 1.5–25 Microwave-assisted
4-Chloro derivative Chlorine at 4-position N/A Conventional heating

Key Findings :

  • Microwave Synthesis : Reduces reaction time from hours to minutes and improves yields by 20–30% compared to conventional methods .

Other Structurally Related Compounds

  • 6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one : Exhibits enhanced electrophilicity due to the fluorine atom, improving interactions with enzymatic active sites .

Q & A

Q. What are the established synthetic routes for 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?

The synthesis of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives often involves cyclocondensation reactions. For example, thiophene carboxamide precursors undergo cyclization in alkaline media (e.g., NaOH) to form thieno[3,4-d]pyrimidin-4(3H)-one derivatives . Similarly, iodine-mediated cyclization of allylthio-substituted pyrimidinones yields tricyclic derivatives, though yields vary depending on substituents (e.g., 72–90% for methyl/trichloromethyl groups) . Key factors include solvent choice, temperature, and catalyst (e.g., polyphosphoric acid enhances cyclization efficiency) .

Q. How can structural characterization of 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one derivatives be optimized using spectroscopic techniques?

Nuclear Magnetic Resonance (¹H-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for confirming regiochemistry and oxidation sites. For instance, C2-substituted derivatives were identified as non-substrates for aldehyde oxidase (AO) using LC-MS and ¹H-NMR, which revealed metabolic stability at the C2 position . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups, particularly for analogs like 6,8-dimethyl or 3-methyl derivatives .

Q. What are the primary biological activities associated with the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold?

This scaffold exhibits inhibitory activity against enzymes such as JmjC histone lysine demethylases (KDMs) and microsomal prostaglandin E2 synthase-1 (mPGES-1) . For example, C8-substituted derivatives inhibit KDM4/5 subfamilies by chelating Fe(II) in the enzyme active site, while 2-aryl-substituted analogs block mPGES-1, a target for anti-inflammatory drug development .

Advanced Research Questions

Q. How does aldehyde oxidase (AO) metabolism impact the pharmacokinetics of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, and what structural modifications mitigate this issue?

AO-mediated oxidation at the C2 position leads to high metabolic clearance in vivo, as observed in mouse and human studies . Introducing substituents at C2 (e.g., methyl or aryl groups) blocks AO activity, improving metabolic stability. Molecular docking into the AO crystal structure supports this strategy, showing steric hindrance from C2 groups prevents substrate binding .

Q. What experimental approaches resolve contradictions in activity data for pyrido[3,4-d]pyrimidin-4(3H)-one analogs targeting KDMs?

Discrepancies in inhibitory potency often arise from variations in cellular permeability or off-target effects. Methodological solutions include:

  • Cellular assays : Compare in vitro enzyme inhibition (e.g., AlphaScreen) with cell-based KDM inhibition (e.g., H3K4me3 demethylation assays) .
  • Isotope-labeled studies : Use ³H- or ¹⁴C-labeled compounds to track metabolite formation and confirm target engagement .
  • Structural analogs : Test C8 vs. C2 substitutions to differentiate scaffold-specific effects .

Q. How can substituent effects on inhibitory potency be systematically evaluated for pyrido[3,4-d]pyrimidin-4(3H)-one-based KDM inhibitors?

A combinatorial library approach with the following steps is recommended:

Core modification : Synthesize derivatives with substituents at C2, C3, and C8 positions .

Enzymatic screening : Prioritize compounds with IC₅₀ < 1 µM in KDM4/5 inhibition assays .

Crystallography : Resolve co-crystal structures (e.g., with KDM5A) to identify binding interactions (e.g., Fe(II) chelation, hydrophobic contacts) .

Key Research Considerations

  • Avoid unreliable sources : Commercial vendor data (e.g., MedChemExpress) lacks peer-reviewed validation and should be cross-checked with academic studies .
  • Prioritize mechanistic studies : Use enzyme co-crystallization and isotopic labeling to validate target engagement .
  • Address solubility : Incorporate polar groups (e.g., pyrazole or pyridine) to enhance aqueous solubility for in vivo assays .

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